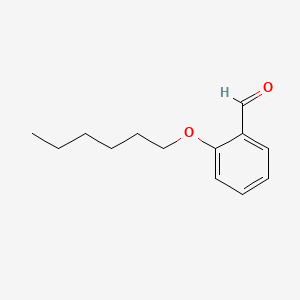

2-(Hexyloxy)benzaldehyde

Overview

Description

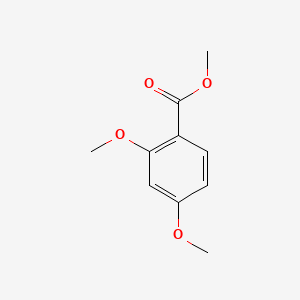

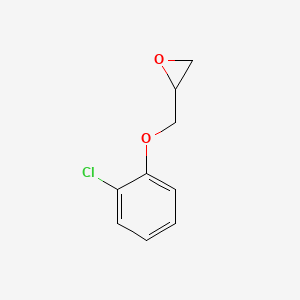

2-(Hexyloxy)benzaldehyde is a compound that can be inferred to have a benzaldehyde core structure with a hexyloxy substituent. While the provided papers do not directly discuss 2-(Hexyloxy)benzaldehyde, they do provide insights into the chemistry of related benzaldehyde derivatives and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be achieved through various methods. For instance, the asymmetric benzoyloxylation of aldehydes catalyzed by (S)-2-(triarylmethyl)pyrrolidines provides a pathway to optically active alpha-benzoyloxyaldehydes, which are valuable chiral building blocks . Additionally, regio-selective formylation has been used to synthesize deuterated and carbon-13 labeled benzaldehydes, indicating the versatility of synthetic approaches for functionalized benzaldehydes . These methods could potentially be adapted for the synthesis of 2-(Hexyloxy)benzaldehyde by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be characterized using spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy, as well as X-ray crystallography . These techniques can help determine the geometry and electronic structure of the molecule. For example, the presence of intra- and intermolecular hydrogen bonding and the planarity of the molecule can be assessed . Density functional theory (DFT) calculations can also be employed to optimize molecular structures and predict properties .

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo a variety of chemical reactions. The Cannizzaro reaction, where benzaldehyde is transformed into benzyl alcohol and benzoate under basic conditions, is one such reaction . Additionally, benzaldehydes can condense with amines to form Schiff bases, which can undergo further reactions such as the Amadori rearrangement . These reactions are relevant to the potential reactivity of 2-(Hexyloxy)benzaldehyde with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be influenced by their functional groups and molecular structure. For example, the presence of electron-donating or withdrawing groups can affect the compound's reactivity and physical properties such as solubility and boiling point. The nonlinear optical properties of benzaldehyde imines have been studied, indicating that these compounds can have significant second-order nonlinear optical responses . The solvatochromic behavior of azo-benzaldehyde derivatives suggests that solvent interactions can significantly impact the spectroscopic properties of these molecules .

Scientific Research Applications

Enzyme Catalysis in Organic Synthesis

Enzymes like benzaldehyde lyase have been studied for their role in catalyzing the formation and cleavage of benzoin derivatives, such as (R)-3, 3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin. These studies focus on optimizing reaction conditions for increased productivity and minimizing enzyme consumption, which is crucial for preparative synthesis in organic chemistry (Kühl et al., 2007).

Synthesis of Labeled Benzaldehydes

Research has been conducted on synthesizing highly functionalized 2H and 13C labeled benzaldehydes. These labeled compounds have significant applications in synthetic organic chemistry, especially for natural products and pharmaceutical drug synthesis (Boga et al., 2014).

Catalytic Oxidation Processes

Studies explore the use of nanoparticles like NiFe2O4 as catalysts in the oxidation of benzyl alcohol to benzaldehyde. Such research is aimed at developing milder, environmentally friendly methods for producing important industrial chemicals (Iraqui et al., 2020).

Photocatalytic Systems

Research into photocatalytic systems, like the TiO2/Cu(II)/UV solar system, has been conducted to understand their efficacy in oxidizing benzyl alcohol to benzaldehyde in water. These studies are significant for developing sustainable, green chemical processes (Marotta et al., 2011).

Bioproduction Techniques

The use of microorganisms like Pichia pastoris in bioreactors for the enhanced production of benzaldehyde has been explored. This approach is particularly relevant for the flavor industry, where biologically produced benzaldehyde is preferred (Craig & Daugulis, 2013).

properties

IUPAC Name |

2-hexoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-4-7-10-15-13-9-6-5-8-12(13)11-14/h5-6,8-9,11H,2-4,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOIDROUJIGQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221865 | |

| Record name | 2-(Hexyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hexyloxy)benzaldehyde | |

CAS RN |

7162-59-6 | |

| Record name | 2-(Hexyloxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007162596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7162-59-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Hexyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.